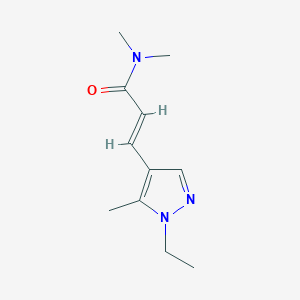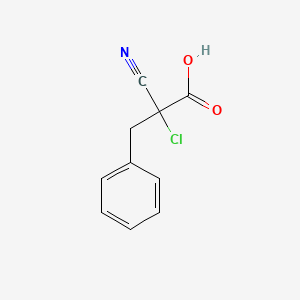
A-cyano-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A-cyano compounds are a class of organic molecules characterized by the presence of a cyano group (-CN) attached to a carbon atom. These compounds are significant in various fields such as medicinal chemistry, agrochemicals, and materials science due to their unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
A-cyano compounds can be synthesized through various methods. One common approach involves the reaction of amines with alkyl cyanoacetates. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, such as 70°C, followed by cooling to room temperature .
Industrial Production Methods
Industrial production of A-cyano compounds often involves large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
A-cyano compounds undergo various chemical reactions, including:
Oxidation: Conversion of cyano groups to carboxylic acids.
Reduction: Reduction of cyano groups to primary amines.
Substitution: Nucleophilic substitution reactions where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas with catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
A-cyano compounds have diverse applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Employed in the development of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the synthesis of drugs with therapeutic properties.
Industry: Applied in the production of dyes, agrochemicals, and electronic materials.
Wirkmechanismus
The mechanism of action of A-cyano compounds involves the interaction of the cyano group with various molecular targets. The electron-withdrawing nature of the cyano group can significantly alter the electronic properties of the molecule, affecting its reactivity and interactions with biological targets. For example, in nucleophilic addition reactions, the cyano group can act as an electrophile, facilitating the formation of new bonds .
Vergleich Mit ähnlichen Verbindungen
A-cyano compounds can be compared with other nitrile-containing compounds such as:
Benzonitrile: Similar in having a cyano group but differs in the aromatic ring structure.
Malononitrile: Contains two cyano groups, making it more reactive in certain conditions.
Acrylonitrile: Used in the production of plastics and synthetic fibers, differing in its polymerization properties.
The uniqueness of A-cyano compounds lies in their versatility and the ability to undergo a wide range of chemical reactions, making them valuable in various applications .
Eigenschaften
Molekularformel |
C10H8ClNO2 |
|---|---|
Molekulargewicht |
209.63 g/mol |
IUPAC-Name |
2-chloro-2-cyano-3-phenylpropanoic acid |
InChI |
InChI=1S/C10H8ClNO2/c11-10(7-12,9(13)14)6-8-4-2-1-3-5-8/h1-5H,6H2,(H,13,14) |
InChI-Schlüssel |
JDBNCCVAJPMGDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C#N)(C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


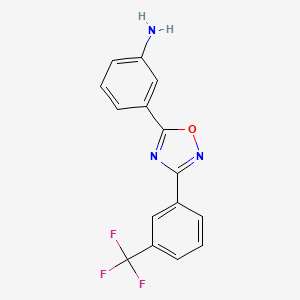
![(6,6-difluoro-2-azaspiro[3.3]heptan-3-yl) 2,2,2-trifluoroacetate](/img/structure/B15060472.png)

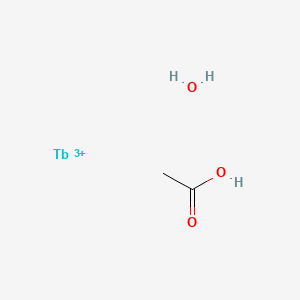

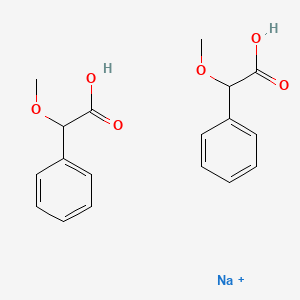
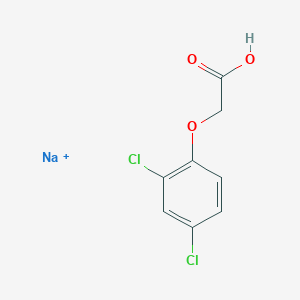
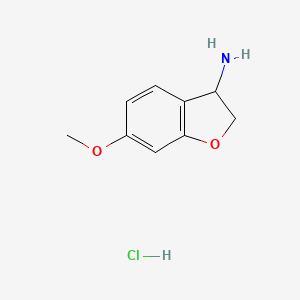
![(7-Oxo-2,6-diazaspiro[3.4]octan-3-yl) 2,2,2-trifluoroacetate](/img/structure/B15060511.png)

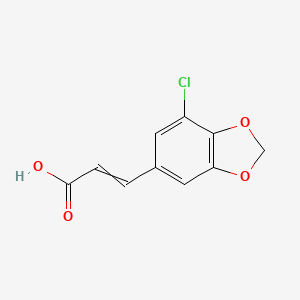

![ethyl 2-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B15060555.png)
